molecular formula C12H10O4 B15060550 5-(m-Tolyloxy)furan-2-carboxylic acid

5-(m-Tolyloxy)furan-2-carboxylic acid

Cat. No.: B15060550
M. Wt: 218.20 g/mol
InChI Key: FXFADFCBEYNSMB-UHFFFAOYSA-N
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Description

5-(m-Tolyloxy)furan-2-carboxylic acid is a synthetic furan-based carboxylic acid derivative characterized by a meta-methylphenoxy (m-tolyloxy) substituent at the 5-position of the furan ring. The m-tolyloxy group introduces steric and electronic modifications that influence binding affinity to biological targets such as MbtI, a key enzyme in bacterial iron acquisition pathways .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

5-(3-methylphenoxy)furan-2-carboxylic acid

InChI

InChI=1S/C12H10O4/c1-8-3-2-4-9(7-8)15-11-6-5-10(16-11)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

FXFADFCBEYNSMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Tolyloxy)furan-2-carboxylic acid typically involves the reaction of m-tolyl alcohol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the esterification reaction, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5-(m-Tolyloxy)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

5-(m-Tolyloxy)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(m-Tolyloxy)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The biological activity of 5-substituted furan-2-carboxylic acids is highly dependent on the substituent at the 5-position. Below is a comparative analysis of key analogs:

Compound Name Substituent at 5-Position Electronic Effects Key Applications/Findings References
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl Strong electron-withdrawing Co-crystallized with MbtI; antitubercular activity via iron acquisition inhibition. Demonstrated low toxicity in human cells.
5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid 2,4-Bis(trifluoromethyl)phenyl Electron-withdrawing, lipophilic Potent inhibitor of Mab-SaS (salicylate synthase) with IC₅₀ < 1 µM. Enhanced membrane permeability due to lipophilicity.
5-(m-Tolyloxy)furan-2-carboxylic acid m-Tolyloxy (meta-methylphenoxy) Electron-donating, steric bulk Presumed to target MbtI/Mab-SaS; methyl group may reduce binding affinity compared to nitro/CF₃ analogs.
5-Phenylfuran-2-carboxylic acid Unsubstituted phenyl Neutral Baseline compound; moderate activity in mycobacterial assays. Used as a synthetic precursor.
5-(3-Hydroxypentyl)furan-2-carboxylic acid 3-Hydroxypentyl Hydrophilic, hydrogen bonding Isolated from Coriolopsis sp. J5; antimicrobial activity against Xanthomonas axonopodis. Not tested against mycobacteria.

Notes:

  • Electron-withdrawing groups (e.g., NO₂, CF₃) enhance binding to MbtI/Mab-SaS by polarizing the furan-carboxylic acid moiety, strengthening interactions with active-site residues .
  • Lipophilic substituents (e.g., CF₃) improve membrane permeability, critical for intracellular targeting .
  • Natural derivatives (e.g., hydroxylated alkyl chains) exhibit divergent bioactivities, emphasizing the role of substituent complexity in diversifying applications .

Biological Activity

5-(m-Tolyloxy)furan-2-carboxylic acid is an organic compound characterized by a furan ring structure, with a carboxylic acid functional group at the second position and an m-tolyloxy group at the fifth position. Its molecular formula is C₁₂H₁₀O₄, and it exhibits potential applications in pharmaceuticals and organic synthesis due to its unique structure and biological properties.

  • Molecular Weight : Approximately 218.21 g/mol
  • Structure : Contains a furan ring, a carboxylic acid (-COOH) group, and an m-tolyloxy substituent.

Biological Activity Overview

Research into the biological activity of this compound has revealed its potential anti-inflammatory and antibacterial properties. The following sections delve into specific studies and findings related to its biological activity.

Inhibition of Extracellular Polysaccharide Production

The inhibition of extracellular polysaccharide production is a notable mechanism through which furan derivatives exert their antibacterial effects. The inhibition observed with related compounds indicates that this compound may also impact biofilm formation in pathogenic bacteria, thereby enhancing its therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of furan derivatives is crucial in predicting the biological activity of this compound. The presence of the m-tolyloxy group may influence its interaction with biological targets compared to other furan derivatives. A comparative analysis of structurally related compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
5-Methylfuran-2-carboxylic acidMethyl group at position 5Commonly studied for metabolic pathways
5-Hydroxymethyl-2-furancarboxylic acidHydroxymethyl group at position 5Exhibits different solubility and reactivity
2-Furancarboxylic acidCarboxylic acid at position 2Lacks substitution at position 5
This compound Carboxylic acid at position 2, m-tolyloxy at position 5Potential anti-inflammatory and antibacterial properties

Case Studies

  • Anti-inflammatory Potential : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Further research is necessary to confirm these effects specifically for this compound.
  • Pharmaceutical Applications : Given its structural characteristics, there is potential for developing this compound as a lead candidate in drug discovery aimed at treating bacterial infections or inflammatory diseases.

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